molecular formula C14H13NO2S B6391487 5-(4-Ethylthiophenyl)picolinic acid CAS No. 1261910-52-4

5-(4-Ethylthiophenyl)picolinic acid

Cat. No.: B6391487
CAS No.: 1261910-52-4
M. Wt: 259.33 g/mol
InChI Key: SPEVKNZGCONMMR-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)picolinic acid is a derivative of picolinic acid, characterized by a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 5-position with a 4-ethylthiophenyl group. The ethylthio (-S-C₂H₅) substituent introduces distinct electronic and steric properties, influencing solubility, reactivity, and biological activity.

Picolinic acid derivatives are widely studied for their roles in metal chelation, enzyme inhibition, and pharmaceutical applications. Substitutions on the phenyl ring (e.g., methoxy, fluoro, methylthio) modulate these properties significantly .

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-12-6-3-10(4-7-12)11-5-8-13(14(16)17)15-9-11/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEVKNZGCONMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)picolinic acid typically involves the reaction of 4-ethylthiophenylboronic acid with 5-bromopicolinic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-(4-Ethylthiophenyl)picolinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to its industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Ethylthiophenyl)picolinic acid has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.

    Biology: It may have potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)picolinic acid is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-(4-Ethylthiophenyl)picolinic acid with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties (Inferred)
5-(4-Ethylthiophenyl)picolinic acid* -S-C₂H₅ C₁₄H₁₃NO₂S 265.33 N/A Moderate lipophilicity, electron-donating
5-(4-Methylthiophenyl)picolinic acid -S-CH₃ C₁₃H₁₁NO₂S 251.30 87789-69-3† Lower lipophilicity vs. ethylthio analog
5-(4-Fluorophenyl)picolinic acid -F C₁₂H₈FNO₂ 217.20 845826-99-5 Electron-withdrawing, enhanced polarity
5-(4-Methoxyphenyl)picolinic acid -OCH₃ C₁₃H₁₁NO₃ 229.23 87789-69-3 Increased solubility in polar solvents
5-(4-Cyanophenyl)picolinic acid -CN C₁₃H₈N₂O₂ 224.22 648898-17-3 High reactivity due to cyano group

*Hypothetical structure; †CAS number listed under aliases in .

Key Observations:

  • Electron-Withdrawing Groups (e.g., -F, -CN): Reduce electron density, which may improve stability under oxidative conditions or alter binding affinity in biological targets .
  • Lipophilicity: The ethylthio group confers higher lipophilicity compared to methylthio or methoxy substituents, suggesting improved membrane permeability in drug design contexts .

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